molecular formula C5H9NO3S B182679 (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide CAS No. 132635-95-1

(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide

Cat. No. B182679
CAS RN: 132635-95-1
M. Wt: 163.2 g/mol
InChI Key: WFFHPXGNIIMFHE-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide” is a chemical compound with the molecular formula C5H9NO3S and a molecular weight of 163.2 g/mol. It is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

Oxadiazoles, including “(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide”, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Molecular Structure Analysis

The molecular structure of “(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide” is characterized by a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .


Physical And Chemical Properties Analysis

The physical form of “(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide” is solid . The flash point is not applicable, indicating that it does not have a temperature at which it can ignite in air .

Future Directions

Oxadiazoles, including “(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide”, have established their potential for a wide range of applications. They have been utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . The future research directions involving these compounds could further explore these applications.

properties

IUPAC Name

(3aS)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c7-10(8)6-3-1-2-5(6)4-9-10/h5H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFHPXGNIIMFHE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COS(=O)(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2COS(=O)(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631659
Record name (3aS)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide

CAS RN

132635-95-1
Record name (3aS)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.